molecular formula C8H5NO6 B182632 4-Nitroisophthalic acid CAS No. 4315-09-7

4-Nitroisophthalic acid

Cat. No. B182632
Key on ui cas rn: 4315-09-7
M. Wt: 211.13 g/mol
InChI Key: OCJFXVHDIVAONP-UHFFFAOYSA-N
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Patent
US08106214B2

Procedure details

To a solution of 4-nitro isophthalic acid (98 g, 0.457 mol) in methanol (5 L) was added Pd/C (20%) and hydrogenated at RT for 4 h. The reaction mixture was filtered through celite and filtrate concentrated under vacuum to give 4-amino isophthalic acid (72 g, 87%) as a solid.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[C:13]([OH:15])=[O:14])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)O)C=C1)C(=O)O
Name
Quantity
5 L
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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